molecular formula C13H14BrFN2O2 B1401417 tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate CAS No. 944904-75-0

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

Cat. No.: B1401417
CAS No.: 944904-75-0
M. Wt: 329.16 g/mol
InChI Key: LRSRYKHAOOIREJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrFN2O2 and its molecular weight is 329.16 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H12BrFN2O2C_{12}H_{12}BrFN_2O_2 with a molecular weight of 315.14 g/mol. It features a tert-butyl group attached to an indazole framework, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)Reference
This compoundGSK-3βTBD
This compoundIKK-βTBD

Cytotoxicity Studies

In cytotoxicity assays conducted on various cell lines, the compound demonstrated varying degrees of cell viability effects. The effective concentrations were assessed using fluorometric assays.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)Reference
This compoundHT-22 (neuronal)10TBD
This compoundBV-2 (microglial)10TBD

Study on GSK-3β Inhibition

A study published in MDPI highlighted the compound's potential as a GSK-3β inhibitor, with promising results indicating an IC50 value in the nanomolar range. This suggests that it may be effective in modulating pathways involved in neurodegeneration and cancer progression .

Evaluation in Preclinical Models

In preclinical models, the compound exhibited a favorable profile with respect to both efficacy and safety. The absence of significant cytotoxic effects at lower concentrations further supports its potential for therapeutic applications .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRYKHAOOIREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743692
Record name tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-75-0
Record name tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

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